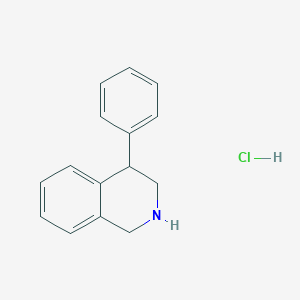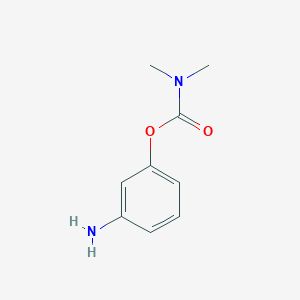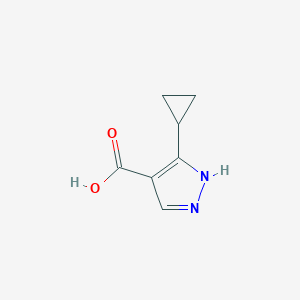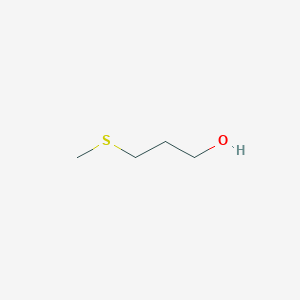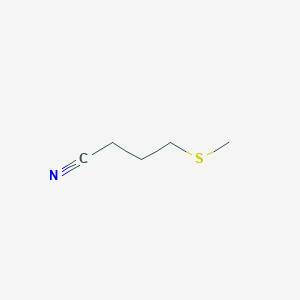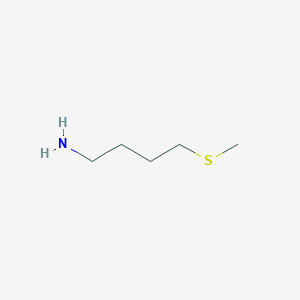
4,6-Dichloro-2-phenylquinoline
Vue d'ensemble
Description
4,6-Dichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H9Cl2N and a molecular weight of 274.14 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4,6-Dichloro-2-phenylquinoline, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-phenylquinoline consists of a quinoline core with two chlorine atoms and a phenyl group attached. The average mass is 274.145 Da and the monoisotopic mass is 273.011200 Da .Applications De Recherche Scientifique
Pharmaceutical and Nutraceutical Applications : A related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), synthesized using POCl3, has potential applications in pharmaceuticals and nutraceuticals (Murugavel et al., 2016).
Antibacterial Activity : Derivatives like 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria (Alagumuthu & Arumugam, 2017).
Fluorescent pH Sensor and Detection of Trinitrophenol : 2-Phenylquinoline can function as a fluorescent pH sensor and selectively detects 2,4,6-trinitrophenol (TNP) in water, thanks to its aggregation-induced emission enhancement properties and reversible fluorescence switching (Maity et al., 2018).
Amination for Novel Derivatives : Amination in 4-chloro-2-phenylquinoline derivatives with amide solvents leads to new 4-amino-2-phenylquinoline derivatives, showing potential for further chemical applications (Tsai et al., 2008).
Anticancer Applications : Compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have shown effectiveness as anticancer agents with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).
Antitumor Agents : Phenylquinoline-8-carboxamides, especially the 2-phenyl derivative, exhibit broad-spectrum activity in leukemia and solid-tumor assays, suggesting potential as antitumor agents (Atwell et al., 1988).
Antidepressant Activity : 2-substituted 4-phenylquinolines have shown potential as antidepressants, with specific structural configurations enhancing their activity (Alhaider et al., 1985).
Antioxidant and Anti-diabetic Properties : Novel chloroquinoline derivatives have shown promising antioxidant and anti-diabetic properties, suggesting potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase (Murugavel et al., 2017).
Propriétés
IUPAC Name |
4,6-dichloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLLVOLQPRLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544825 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-phenylquinoline | |
CAS RN |
100914-76-9 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
